

Commercial Availability and Suppliers of 4-(Methylthio)benzoic Acid: A Technical Guide

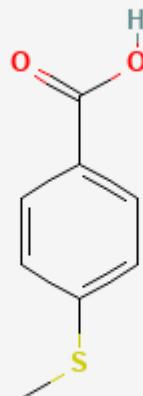
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Methylthio)benzoic acid**

Cat. No.: **B147335**

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **4-(Methylthio)benzoic acid** (CAS No. 13205-48-6), a valuable building block in pharmaceutical research and development. This document details key suppliers, available grades and purities, and provides illustrative experimental contexts for its application.

Chemical Identity

Property	Value
Chemical Name	4-(Methylthio)benzoic acid
Synonyms	4-(Methylmercapto)benzoic acid, p-(Methylthio)benzoic acid
CAS Number	13205-48-6
Molecular Formula	C ₈ H ₈ O ₂ S
Molecular Weight	168.21 g/mol

Structure

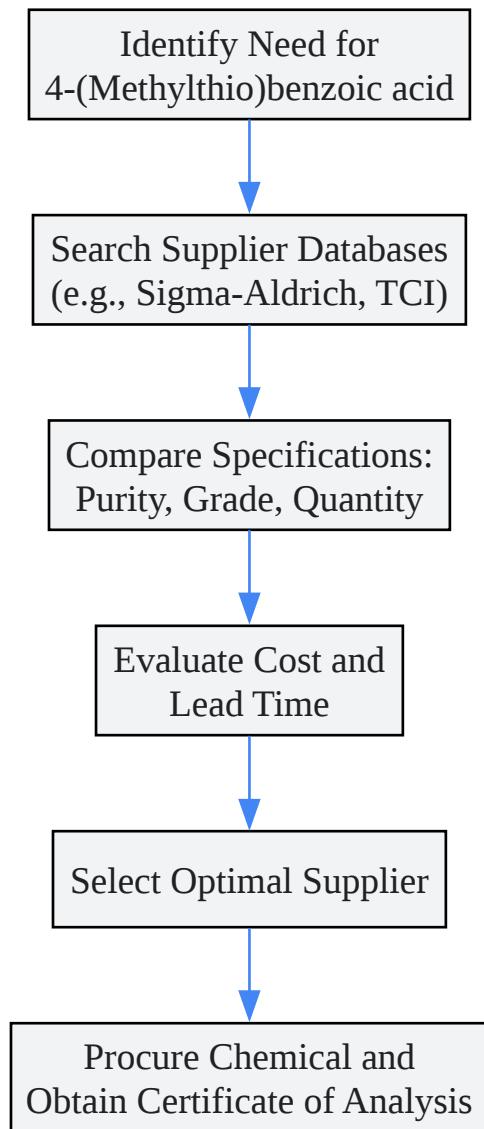
Commercial Suppliers and Product Specifications

4-(Methylthio)benzoic acid is readily available from a variety of chemical suppliers, primarily for research and development purposes. The most common purities offered are 97% and $\geq 98\%$. Below is a comparative summary of offerings from prominent global suppliers.

Supplier	Product Number(s)	Purity	Available Quantities	Notes
Sigma-Aldrich (Merck)	145521	97%	Inquire	Melting point: 192-196 °C (lit.) [1]
TCI Chemicals	M1675	>98.0% (GC)	25g, 250g	[2]
Thermo Scientific	B25706	97%	1g, 5g, 25g	Assay by silylated GC: ≥96.0%
Santa Cruz Biotechnology	sc-239169	Inquire	1g, 5g, 25g	For research use only [3]
Capot Chemical	10665	98% (Min, GC)	Inquire	Moisture: 0.5% Max. [2]
ChemScene	CS-0063816	≥97%	100mg, 1g, 5g	Stored at room temperature [4]

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Applications in Research and Drug Development


4-(Methylthio)benzoic acid serves as a versatile intermediate in the synthesis of more complex molecules, including potential drug candidates. Its utility stems from the presence of both a carboxylic acid and a methylthio group, which can be further functionalized.

A notable application highlighted in the literature is its potential to mitigate the side effects of certain chemotherapy drugs. For instance, it has been shown to reduce cisplatin-induced nephrotoxicity in rat models.[\[1\]](#)[\[5\]](#) The proposed mechanism involves the thioether acting as a scavenger of reactive species. Furthermore, studies have indicated its ability to prevent *in vitro* DNA binding and mutation induction in *Escherichia coli* K12.[\[1\]](#)[\[5\]](#)

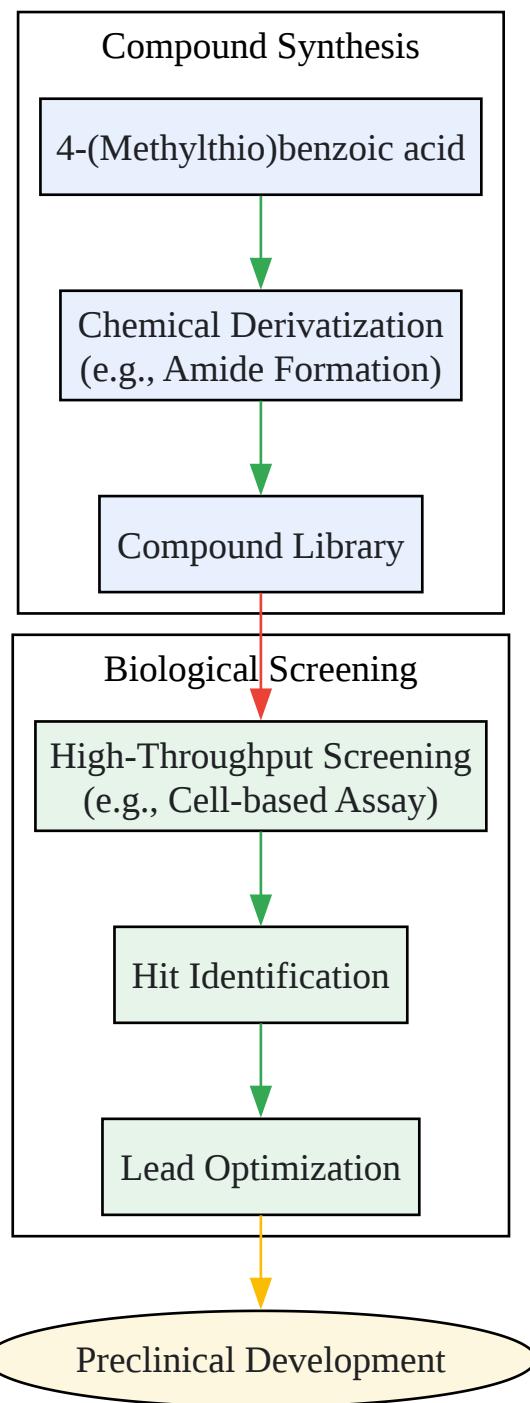
Experimental Protocols and Workflows

While specific, detailed experimental protocols for drug development are proprietary, this section provides a generalized workflow for evaluating the utility of **4-(Methylthio)benzoic acid** in a research context, such as in the synthesis of a novel compound.

Supplier Selection and Procurement Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the procurement of **4-(Methylthio)benzoic acid**.


General Synthetic Protocol: Amide Formation

This protocol describes a common synthetic transformation using **4-(Methylthio)benzoic acid** to create an amide derivative, a frequent step in the development of new chemical entities.

- Reaction Setup: In a clean, dry round-bottom flask, dissolve **4-(Methylthio)benzoic acid** (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
- Activation: Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.
- Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conceptual Workflow for Biological Screening

The following diagram illustrates a high-level workflow for screening a library of compounds derived from **4-(Methylthio)benzoic acid** for potential biological activity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(甲硫基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. capotchem.com [capotchem.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-(Methylthio)benzoic acid 97 13205-48-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [Commercial Availability and Suppliers of 4-(Methylthio)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147335#commercial-availability-and-suppliers-of-4-methylthio-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com